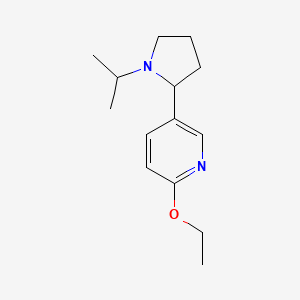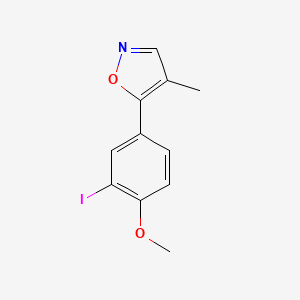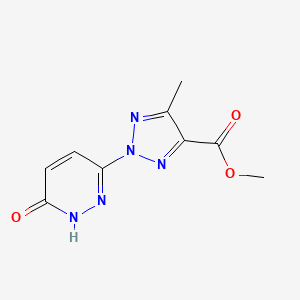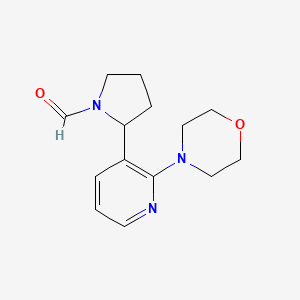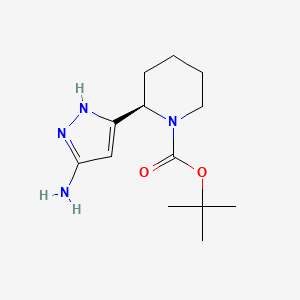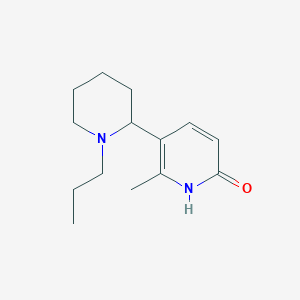
6-Methyl-5-(1-propylpiperidin-2-yl)pyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-5-(1-propylpiperidin-2-yl)pyridin-2(1H)-one is a heterocyclic compound that features a pyridinone core substituted with a methyl group at the sixth position and a propylpiperidinyl group at the fifth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5-(1-propylpiperidin-2-yl)pyridin-2(1H)-one can be achieved through a multi-step process:
Formation of the Pyridinone Core: The initial step involves the synthesis of the pyridinone core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution at the Sixth Position:
Introduction of the Propylpiperidinyl Group: The final step involves the substitution at the fifth position with the propylpiperidinyl group. This can be achieved through nucleophilic substitution reactions using appropriate piperidine derivatives.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the pyridinone core or the piperidine ring, potentially leading to the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce reduced analogs of the original compound.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving pyridinone derivatives.
Medicine: The compound could be investigated for its potential pharmacological properties, such as its ability to interact with specific receptors or enzymes.
Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 6-Methyl-5-(1-propylpiperidin-2-yl)pyridin-2(1H)-one would depend on its specific interactions with molecular targets. Potential targets include:
Receptors: The compound may interact with neurotransmitter receptors, modulating their activity.
Enzymes: It could act as an inhibitor or activator of specific enzymes, affecting metabolic pathways.
Ion Channels: The compound may influence ion channel function, altering cellular excitability.
Comparación Con Compuestos Similares
Similar Compounds
6-Methyl-5-(1-ethylpiperidin-2-yl)pyridin-2(1H)-one: Similar structure but with an ethyl group instead of a propyl group.
6-Methyl-5-(1-methylpiperidin-2-yl)pyridin-2(1H)-one: Similar structure but with a methyl group instead of a propyl group.
6-Methyl-5-(1-butylpiperidin-2-yl)pyridin-2(1H)-one: Similar structure but with a butyl group instead of a propyl group.
Uniqueness
The uniqueness of 6-Methyl-5-(1-propylpiperidin-2-yl)pyridin-2(1H)-one lies in its specific substitution pattern, which may confer distinct pharmacological properties compared to its analogs. The propyl group at the piperidine ring may influence its binding affinity and selectivity towards specific molecular targets.
Propiedades
Fórmula molecular |
C14H22N2O |
|---|---|
Peso molecular |
234.34 g/mol |
Nombre IUPAC |
6-methyl-5-(1-propylpiperidin-2-yl)-1H-pyridin-2-one |
InChI |
InChI=1S/C14H22N2O/c1-3-9-16-10-5-4-6-13(16)12-7-8-14(17)15-11(12)2/h7-8,13H,3-6,9-10H2,1-2H3,(H,15,17) |
Clave InChI |
RCTAUVJHXNKDLA-UHFFFAOYSA-N |
SMILES canónico |
CCCN1CCCCC1C2=C(NC(=O)C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



